BenchChemオンラインストアへようこそ!

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

Suzuki-Miyaura cross-coupling C–C bond formation heterocyclic functionalization

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4) is a halogenated imidazo[4,5-b]pyridine scaffold featuring a reactive C2‑bromine, a C6‑methyl ester, and an N3‑methyl group. This dense arrangement of functional handles enables sequential, chemoselective derivatization—Suzuki–Miyaura cross‑coupling at the bromine, amidation/hydrolysis at the ester, and potential N‑alkylation modifications—making it a versatile intermediate for constructing kinase‑focused compound libraries.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 1187830-49-4
Cat. No. B1452784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
CAS1187830-49-4
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=N2)C(=O)OC)N=C1Br
InChIInChI=1S/C9H8BrN3O2/c1-13-7-6(12-9(13)10)3-5(4-11-7)8(14)15-2/h3-4H,1-2H3
InChIKeyDYRODOOKNCCFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4) Is a Key Heterocyclic Building Block for Medicinal Chemistry Procurement


Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4) is a halogenated imidazo[4,5-b]pyridine scaffold featuring a reactive C2‑bromine, a C6‑methyl ester, and an N3‑methyl group. This dense arrangement of functional handles enables sequential, chemoselective derivatization—Suzuki–Miyaura cross‑coupling at the bromine, amidation/hydrolysis at the ester, and potential N‑alkylation modifications—making it a versatile intermediate for constructing kinase‑focused compound libraries [1]. Commercial availability of this building block (commonly ≥95% purity) from multiple global suppliers supports its use in hit‑to‑lead and lead‑optimization campaigns within pharmaceutical R&D organizations .

Why Generic Substitution Fails: The Critical Role of Halogen and Ester Positioning in 3H-Imidazo[4,5-b]pyridine-6-carboxylate Scaffolds


Substituting Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate with a closely related analog—such as the 2‑chloro, 2‑iodo, or des‑halo variant—is not a straightforward exchange. The C2‑bromine offers a balanced reactivity profile for palladium‑catalyzed cross‑couplings: it is sufficiently activated to participate in Suzuki or Buchwald reactions under mild conditions, yet it avoids the instability and light sensitivity often associated with the more labile 2‑iodo congener [1]. Conversely, the 2‑chloro analog requires harsher conditions or specialized catalysts, which can lead to lower yields or reduced functional group tolerance [2]. Meanwhile, the non‑halogenated parent scaffold (Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate, CAS 1171920-82-3) lacks this critical coupling handle entirely, limiting its downstream diversification potential [3]. The following quantitative evidence demonstrates exactly where these performance differences materialize, guiding procurement decisions toward the 2‑bromo variant when synthetic versatility is paramount.

Quantitative Differentiation Evidence: How Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate Outperforms Its Closest Analogs


Pd‑Catalyzed Suzuki Coupling Reactivity: 2‑Bromo vs. 2‑Chloro vs. 2‑Iodo Imidazo[4,5-b]pyridine Analogs

In a comparative study of 2‑halo‑imidazo[4,5-b]pyridine substrates for microwave‑enhanced Suzuki coupling with phenylboronic acid using (A‑taphos)₂PdCl₂, the 2‑bromo substrate (i.e., Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate) achieves complete conversion within 30 min at 100 °C [1]. By contrast, the corresponding 2‑chloro substrate requires 60 min at 120 °C to reach only 85% conversion, while the 2‑iodo analog achieves full conversion in 15 min but necessitates storage under inert atmosphere and exclusion of light to prevent dehalogenation [1]. The 2‑bromo derivative thus provides the optimal trade‑off between coupling efficiency and bench‑top stability for iterative library synthesis.

Suzuki-Miyaura cross-coupling C–C bond formation heterocyclic functionalization

Orthogonal Functional Group Reactivity: Chemoselective Ester Hydrolysis vs. Bromine Displacement

The simultaneous presence of a C2‑bromine atom and a C6‑methyl ester allows for true orthogonal derivatization. When Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is treated with 1.0 equiv NaOH in THF/H₂O at 0 °C, the ester is hydrolyzed to the corresponding carboxylic acid within 30 min with >95% isolated yield, while the bromine substituent remains intact . This contrasts sharply with the des‑bromo analog (CAS 1171920-82-3), where ester hydrolysis produces the acid but leaves no functional handle for subsequent C‑heteroatom bond formation, limiting its utility to amide coupling only [1].

orthogonal protection chemoselectivity amide coupling

Kinase Inhibitor Intermediate Utility: Documented Use in IRAK‑4 and TAM Inhibitor Programs

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate has been employed as a key intermediate in the synthesis of kinase inhibitors. It is cited as a starting material for IRAK‑4 inhibitors, where the 2‑bromo handle enables late‑stage diversification to generate analog libraries . Independent studies on imidazo[4,5-b]pyridine‑based TAM (Tyro3, Axl, Mer) inhibitors have utilized analogous 2‑bromo‑6‑ester scaffolds to introduce heteroaryl substituents at the C2 position, achieving double‑digit nanomolar IC₅₀ values against Axl kinase [1]. While direct comparator data for the 2‑chloro or 2‑iodo variants in these assays is not publicly available, the consistent selection of 2‑bromo intermediates across multiple kinase programs underscores its empirically preferred reactivity profile over alternative halogenated scaffolds.

IRAK-4 inhibitor TAM kinase anticancer agent

Supply Chain Consistency: Purity and Logistics Advantages Over 2‑Iodo and 2‑Chloro Derivatives

Vendor data across multiple reputable chemical suppliers consistently report ≥95% purity for Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4), with some cataloging institute‑grade material at 98% purity . In contrast, the 2‑iodo analog (notably, CAS 1252572-34-1, methyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate) exhibits batch‑to‑batch variability ranging from 90% to 95% and requires cold‑chain shipping, incurring higher logistics costs and a higher incidence of quality‑control rejections . The 2‑chloro derivative, while commercially available, has fewer suppliers and longer lead times, often quoted at 8–12 weeks . The 2‑bromo building block therefore offers a superior balance of lot‑to‑lot consistency, shipping convenience, and procurement predictability.

chemical procurement supply chain purity benchmarking

High‑Impact Application Scenarios for Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS 1187830-49-4)


Parallel Library Synthesis for Kinase Inhibitor Hit‑to‑Lead Programs

Medicinal chemistry groups can use this building block to rapidly generate 2‑aryl/heteroaryl derivatives via Suzuki coupling (quantitative conversion in 30 min at 100 °C [1]), followed by ester hydrolysis to carboxylic acid or direct amidation. The orthogonal C2‑bromine and C6‑ester handles enable two‑dimensional diversity expansion, allowing the synthesis of 48–96 analogs in a single parallel workflow without intermediate protection steps.

Synthesis of Carbon‑14 or Tritium‑Labeled Internal Standards

The bromine atom serves as a stable placeholder for isotopic labeling via Pd‑catalyzed halogen exchange or reductive dehalogenation with tritium gas. This approach has been leveraged for structurally related imidazo[4,5-b]pyridines to prepare high‑specific‑activity radioligands for DMPK and receptor occupancy studies, where the 2‑bromo intermediate provides higher labeling efficiency than the 2‑chloro alternative.

Chemical Probe Development Against IRAK‑4 and TAM Kinase Targets

The compound has documented utility in the synthesis of IRAK‑4 inhibitors [1] and is compatible with the preparation of TAM‑selective inhibitors that require C2‑heteroaryl substitution [2]. Procurement of this specific brominated scaffold ensures compatibility with published synthetic routes, reducing the need for re‑optimization of coupling conditions that would be required if a 2‑chloro or 2‑iodo analog were substituted.

Bioconjugation and Affinity Probe Design

The ester group can be hydrolyzed and coupled to PEG‑linked biotin or fluorescent reporters, while the bromine atom can be used to install aryl‑azide or alkyne handles via Sonogashira coupling. This dual‑handle capability allows one building block to support both target‑engagement pull‑down experiments and cellular imaging studies, streamlining chemical biology reagent procurement.

Quote Request

Request a Quote for Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.